2,2,5,5-Tetramethylimidazolidin-4-one

Antimicrobial Disinfection N-Halamine

Generic imidazolidinones cannot replicate TMIO's steric and electronic profile, leading to N-Cl bond instability and reduced UV protection. • Stabilizes radical intermediates essential for HALS performance and dictates halogenation pathways for N-halamine biocides. • Enables DC synthesis for hot tubs/cooling towers where oxazolidinone alternatives degrade rapidly. • Forms lipophilic biocides for nonpolar matrices (oils, paints, lubricants). • Grafts durable antimicrobial properties onto textiles, rechargeable via simple bleaching.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 16256-42-1
Cat. No. B098882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylimidazolidin-4-one
CAS16256-42-1
Synonyms2,2,5,5-tetramethyl-4-imidazolidinone
TMI compound
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(N1)(C)C)C
InChIInChI=1S/C7H14N2O/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10)
InChIKeyGOZUKDFGVNBSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMIO Properties and Industrial Relevance


2,2,5,5-Tetramethylimidazolidin-4-one (TMIO, CAS 16256-42-1) is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.2 g/mol . Characterized by a five-membered imidazolidinone ring substituted with four methyl groups, TMIO serves as a critical precursor in N-halamine biocidal chemistry and as a building block for hindered amine light stabilizers (HALS) [1]. The compound exhibits a melting point range of 157.0–157.5°C, a calculated boiling point of 255.8°C at 760 mmHg, and a calculated density of 0.923 g/cm³ . Recommended storage conditions are 2–8°C [2].

TMIO Substitution: Why Analogs Fail


Generic substitution with unsubstituted imidazolidinones (e.g., imidazolidin-4-one) or alternative heterocyclic amines (e.g., 4,4-dimethyloxazolidine) is not feasible for applications requiring the specific steric and electronic profile of TMIO. The four methyl substituents at the 2- and 5-positions confer critical stabilization of the radical intermediates essential for HALS function [1] and dictate the thermodynamic and kinetic halogenation pathways for N-halamine biocides [2]. Substitution with compounds lacking this precise substitution pattern results in altered tautomerization equilibria, distinct halogen migration kinetics, and reduced stability of the active N-Cl bond, ultimately compromising both biocidal efficacy and UV stabilization performance [2][3].

TMIO Comparative Performance Data


Dihalo N-Halamines vs. Free Chlorine

The halogenated derivative 1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one (DC), synthesized from TMIO, demonstrates significantly superior biocidal efficacy against Salmonella enteritidis on eggshells compared to free chlorine. In spray application experiments, DC achieved a greater than 6-log reduction in bacterial load under comparable conditions where free chlorine was markedly less effective [1]. This head-to-head comparison quantifies the advantage of the TMIO-derived N-halamine scaffold over traditional hypochlorite disinfectants for surface sanitation in the food-processing industry.

Antimicrobial Disinfection N-Halamine

N-Halamine Stability vs. Oxazolidinone Analogs

The TMIO derivative 1,3-dichloro-4,4,5,5-tetramethyl-2-imidazolidinone (Compound A) exhibits superior aqueous stability compared to 3-chloro-4,4-dimethyl-2-oxazolidinone (Compound I). Worley et al. (1987) determined that Compound A and Compound I were the most stable of the N-halamines studied, but only the TMIO-derived Compound A was identified as a candidate for high-temperature applications such as hot tubs and cooling towers [1]. Furthermore, research on new N,N′-dihalamine compounds in the tetramethylimidazolidinone class demonstrated considerable promise for applications requiring long-term stability, with comparative data showing enhanced performance over 3-chloro-4,4-dimethyl-2-oxazolidinone against Staphylococcus aureus in water solution [2].

Water Treatment Disinfectant Stability N-Halamine

Imidazolidinone vs. Piperidine HALS

Hindered amine light stabilizers (HALS) derived from the 2,2,5,5-tetramethylimidazolidin-4-one scaffold represent a distinct structural class within the HALS family, alongside the dominant piperidine-based and emerging azetidinone-based derivatives . Patents disclose that alkylated and esterified TMIO derivatives possess 'superior light stabilizing activity' in synthetic polymers [1]. While direct quantitative performance comparisons between imidazolidinone-based and piperidine-based HALS in specific polymer matrices are not publicly detailed in the open literature, the structural distinction confers different solubility, migration, and stabilization kinetics, enabling formulation chemists to tune additive packages. The TMIO scaffold provides an alternative chemical space when seeking to avoid patent coverage or overcome performance limitations associated with piperidine-based HALS [2].

Polymer Stabilization UV Protection HALS

Biocidal Textiles: Amine vs. Hydantoin Halamines

Cotton fabrics modified with 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) provide 'excellent durable antimicrobial properties' following chlorination, demonstrating the utility of the TMIO scaffold for creating regenerable biocidal surfaces [1]. However, a direct comparative study by Qian and Sun (2004) revealed a critical performance trade-off: TMIO-modified fabrics (containing amine halamine structures) exhibit slower biocidal kinetics compared to hydantoin-based (amide/imide halamine) modifications. Specifically, TMIO-based amine halamines required longer contact times to achieve the same level of bacterial inactivation. This limitation was addressed by blending TMIO with 5,5-dimethylhydantoin, creating a hybrid halamine structure that balances durability with rapid kill rates [1].

Antimicrobial Textiles Biocidal Fabrics N-Halamine

Nonpolar Derivatives vs. DC Biocidal Efficacy

A study by Elrod and Worley (1999) demonstrated that new TMIO-derived N-halamine compounds, synthesized to be more nonpolar than the parent 1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one (DC), exhibited enhanced antimicrobial activity against Staphylococcus aureus, with some derivatives showing greater potency than DC itself [1]. The increased lipophilicity was hypothesized to improve interaction with microbial cell membranes containing lipophilic components. This finding establishes that the TMIO core can be chemically modified to tailor compound polarity, thereby optimizing biocidal performance for specific target organisms or application matrices (e.g., nonpolar media like oils and lubricants).

Biocide Formulation Lipophilicity N-Halamine

Halogenation Mechanism: TMIO vs. Succinimide

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level revealed fundamental differences in the halogenation and tautomerization behavior between 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) and succinimide [1]. The study elucidated that the thermodynamic and kinetic products of monohalogenation for TMIO are distinct, with chlorine migration from the kinetically favored 3-position to the thermodynamically favored 1-position being a key mechanistic feature. This migration pathway, studied with solvation models for water and chloroform, is not shared by simpler imides like succinimide and is a direct consequence of the TMIO ring structure and methyl substitution pattern. The theoretical results were validated against experimental NMR data [1].

Mechanistic Chemistry Halogenation DFT

TMIO Application Scenarios


Stable N-Halamines for Water and Food Sanitation

2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is the essential precursor for synthesizing 1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one (DC) and related N-halamine biocides. Procurement is justified for R&D and production programs developing disinfectants with superior stability in aqueous environments and high-temperature applications (e.g., hot tubs, cooling towers) where oxazolidinone-based alternatives degrade more rapidly [1]. Furthermore, DC has demonstrated significantly greater efficacy than free chlorine in inactivating Salmonella on food contact surfaces, making TMIO critical for next-generation food safety sanitizers [2].

Nonpolar Biocides for Oils, Paints, and Lubricants

The TMIO scaffold can be chemically modified to produce N-halamine biocides with enhanced lipophilicity. As demonstrated by Elrod and Worley (1999), nonpolar TMIO derivatives exhibit increased antimicrobial activity against Staphylococcus aureus compared to the parent DC [1]. This property makes TMIO a strategic starting material for developing biocidal additives specifically formulated for nonpolar matrices such as industrial oils, paints, lubricants, and other organic systems where aqueous disinfectants are ineffective or incompatible.

Durable Regenerable Antimicrobial Textiles

TMIO and its derivatives (e.g., 1-acryloyl-2,2,5,5-tetramethylimidazolidin-4-one, ACTMIO) are key monomers for grafting durable, regenerable antimicrobial properties onto synthetic and natural fibers. Studies show TMIO-modified cotton fabrics provide excellent wash-durable biocidal activity after chlorination, a function that can be recharged by simple bleaching [1]. This is particularly valuable for manufacturing bioprotective medical scrubs, hospital linens, and other healthcare textiles where persistent antimicrobial function is required to reduce pathogen cross-contamination [2].

Non-Piperidine HALS for Polymer Protection

TMIO serves as the foundational building block for a distinct class of hindered amine light stabilizers (HALS) used to protect synthetic polymers from UV-induced degradation. Patents claim that alkylated and esterified TMIO derivatives possess superior light stabilizing activity compared to conventional UV absorbers [1]. Procurement of TMIO is essential for polymer additive manufacturers seeking to develop and commercialize non-piperidine HALS with unique performance profiles or to navigate intellectual property landscapes dominated by piperidine-based stabilizers [2].

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